molecular formula C11H16BNO3 B1274008 3-(Butylaminocarbonyl)phenylboronic acid CAS No. 397843-70-8

3-(Butylaminocarbonyl)phenylboronic acid

Cat. No. B1274008
CAS RN: 397843-70-8
M. Wt: 221.06 g/mol
InChI Key: UMTGJEHDHSYNMS-UHFFFAOYSA-N
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Description

“3-(Butylaminocarbonyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is also known as 3-(Butylcarbamoyl)phenylboronic acid .


Molecular Structure Analysis

The molecular structure of 3-(Butylaminocarbonyl)phenylboronic acid consists of a phenyl ring attached to a boronic acid group and a butylaminocarbonyl group . The exact 3D structure is not available as the generation of conformers is disallowed due to the presence of unsupported elements .


Physical And Chemical Properties Analysis

The molecular weight of 3-(Butylaminocarbonyl)phenylboronic acid is 221.06 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact physical properties such as melting point, boiling point, and density are not available in the current literature .

Scientific Research Applications

Sensing Applications

3-(Butylaminocarbonyl)phenylboronic acid: has been utilized in the development of sensors due to its ability to form reversible covalent complexes with diols and Lewis bases . This property is particularly useful in the detection of biological molecules such as glucose, which is vital for monitoring blood sugar levels in diabetic patients. The compound’s interaction with diols allows for the creation of glucose-sensitive polymers that can potentially lead to self-regulated insulin release .

Diagnostic Agents

The boronic acid moiety of the compound can be used to develop diagnostic agents. Its affinity for cis-diol-containing molecules enables it to bind with various biological substances, making it a valuable tool for the detection and quantification of biomarkers in clinical samples .

Drug Delivery Systems

Phenylboronic acids, including 3-(Butylaminocarbonyl)phenylboronic acid , can be incorporated into drug delivery systems. Their ability to respond to changes in glucose levels makes them suitable for the controlled release of insulin, offering a promising approach for the treatment of diabetes .

Therapeutic Applications

This compound’s boronic acid group can interact with various biomolecules, which is beneficial for therapeutic applications. For instance, it can be used to enhance the bioavailability and water solubility of pharmacologically active ingredients, extending their circulation time and improving their efficacy in disease prevention and therapy .

Material Science

In material science, 3-(Butylaminocarbonyl)phenylboronic acid can be used to create selective binding materials. These materials are capable of recognizing and binding to specific molecules, which is crucial for the development of highly selective sensors and imaging agents .

Biological Labelling and Protein Manipulation

The compound’s specificity for diols also allows it to be used in biological labelling and protein manipulation. It can be employed to modify proteins or label cells, aiding in the study of cellular processes and the development of new biological assays .

Separation Technologies

Due to its selective binding properties, 3-(Butylaminocarbonyl)phenylboronic acid can be used in separation technologies. It can facilitate the separation of complex mixtures by selectively binding to certain components, which is particularly useful in the purification of pharmaceuticals and other chemicals .

Wound Healing and Tumor Targeting

The compound has shown potential in wound healing and tumor targeting. Its ability to interact with tissue components and deliver therapeutic agents makes it a candidate for developing treatments that can directly act on affected areas .

Safety and Hazards

While specific safety and hazard information for 3-(Butylaminocarbonyl)phenylboronic acid is not available, general safety measures for handling boronic acids include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

Phenylboronic acid (PBA) derivatives, including 3-(Butylaminocarbonyl)phenylboronic acid, have potential applications in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research directions include exploring PBA-mediated targeting for tumor diagnosis and treatment, and developing drug delivery systems for siRNA and insulin .

properties

IUPAC Name

[3-(butylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTGJEHDHSYNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395133
Record name [3-(Butylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Butylaminocarbonyl)phenylboronic acid

CAS RN

397843-70-8
Record name B-[3-[(Butylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=397843-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Butylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Butylaminocarbonyl)benzeneboronic acid
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